molecular formula C5H4FNOS B11716326 4-Fluorothiophene-3-carboxamide

4-Fluorothiophene-3-carboxamide

Cat. No.: B11716326
M. Wt: 145.16 g/mol
InChI Key: ULLCNVXGNJAPQZ-UHFFFAOYSA-N
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Description

4-Fluorothiophene-3-carboxamide is a heterocyclic organic compound that features a thiophene ring substituted with a fluorine atom at the 4-position and a carboxamide group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties.

Properties

Molecular Formula

C5H4FNOS

Molecular Weight

145.16 g/mol

IUPAC Name

4-fluorothiophene-3-carboxamide

InChI

InChI=1S/C5H4FNOS/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8)

InChI Key

ULLCNVXGNJAPQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)F)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorothiophene-3-carboxamide typically involves the fluorination of thiophene derivatives followed by the introduction of the carboxamide group. One common method is the direct fluorination of thiophene using reagents like sulfur tetrafluoride (SF4) or Selectfluor. The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The subsequent introduction of the carboxamide group can be achieved through standard amide formation reactions, often using catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Re

Biological Activity

4-Fluorothiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the current understanding of its biological activity, including data from various studies, case reports, and relevant findings.

Chemical Structure and Properties

This compound features a thiophene ring with a fluorine substituent and a carboxamide functional group. The presence of the fluorine atom is believed to enhance its biological activity by influencing electronic properties and molecular interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of coumarin-3-carboxamide derivatives, including those with fluorinated substituents, were tested against various cancer cell lines. Notably, compounds with similar structures showed significant cytotoxicity against HepG2 and HeLa cancer cell lines with IC50 values ranging from 0.39 to 4.85 μM, indicating promising anticancer properties comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
This compoundHepG2TBDTBD
Coumarin derivative 14bHeLa0.39
Coumarin derivative 14eHepG22.62
DoxorubicinVarious0.5-1TBD

The mechanism by which this compound exerts its anticancer effects may involve interaction with specific molecular targets within cancer cells. Molecular docking studies suggest that such compounds can bind to the active sites of enzymes like CK2, which play a critical role in cancer cell proliferation and survival .

Additionally, compounds with similar structures have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and regulating cell cycle proteins like cyclin B1 .

Case Studies

A case study involving similar fluorinated compounds indicated that their modification could lead to enhanced selectivity towards cancer cells while minimizing cytotoxicity towards normal cells . This selective activity is crucial for developing safer anticancer therapies.

Table 2: Summary of Case Studies

Study FocusFindingsReference
Coumarin derivativesSignificant cytotoxicity against cancer cells
Fluorinated analogsEnhanced selectivity for cancer over normal cells

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